![molecular formula C8H12O4 B12603001 Methyl 2-[(acetyloxy)methyl]but-2-enoate CAS No. 918156-05-5](/img/structure/B12603001.png)
Methyl 2-[(acetyloxy)methyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(acetyloxy)methyl]but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters These compounds are characterized by the presence of a double bond between the α and β carbon atoms, conjugated with a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of 2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins due to its reactive ester group.
Mécanisme D'action
The mechanism of action of Methyl 2-[(acetyloxy)methyl]but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-2-butenoate: Similar structure but lacks the acetyloxy group.
Ethyl 2-methyl-2-butenoate: An ethyl ester analog with similar reactivity.
Methyl crotonate: Another α,β-unsaturated ester with a simpler structure.
Uniqueness
Methyl 2-[(acetyloxy)methyl]but-2-enoate is unique due to the presence of the acetyloxy group, which adds additional reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
918156-05-5 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 2-(acetyloxymethyl)but-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-7(8(10)11-3)5-12-6(2)9/h4H,5H2,1-3H3 |
Clé InChI |
RJBMWLBQNSGSLQ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(COC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
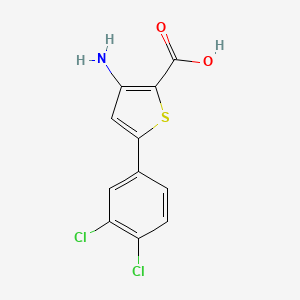
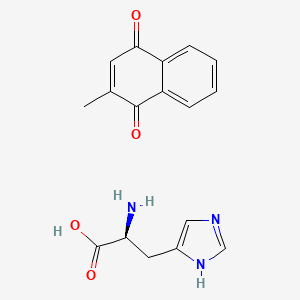
amino}methyl)phenol](/img/structure/B12602940.png)
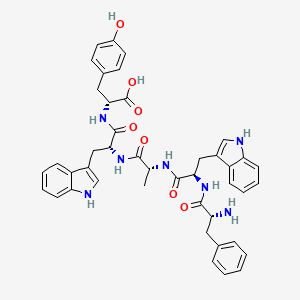
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
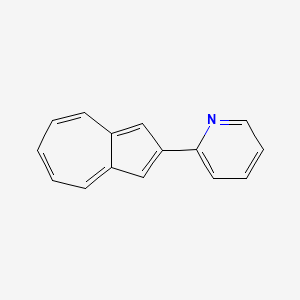
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
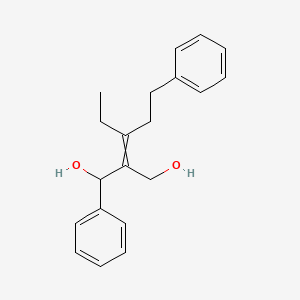
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)

![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)
